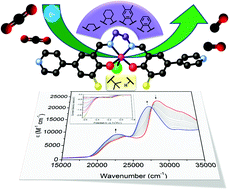The spectroelectrochemical behaviour of redox-active manganese salen complexes†
Dalton Transactions Pub Date: 2019-02-25 DOI: 10.1039/C8DT02676A
Abstract
Salens are well-known for their ability to catalyse electrochemical transformations; however, despite their rich history, the fundamental reduction chemistry of these systems remains relatively unexplored. This work reports the design and synthesis of eight discrete, functionalised Mn(III) pyridyl salen metal complexes, in which the diamine is varied. The electrochemical properties of the complexes were examined using cyclic voltammetry (CV), spectroelectrochemical (SEC) techniques and Density Functional Theory (DFT) computational modelling to explore the mechanisms that underly Mn salen reduction chemistry. We briefly examine the electrochemistry of these complexes in the presence of CO2. These complexes represent potential ligands for incorporation into both discrete and extended metallosupramolecular assemblies.

Recommended Literature
- [1] Cell-mimic polymersome-shielded islets for long-term immune protection of neonatal porcine islet-like cell clusters†
- [2] Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡
- [3] Branched-chain amino acids, especially of leucine and valine, mediate the protein restricted response in a piglet model†
- [4] Carbon dioxide capture in amorphous porous organic polymers
- [5] Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†
- [6] Caffeic acid attenuates the autocrine IL-6 in hepatocellular carcinoma via the epigenetic silencing of the NF-κB-IL-6-STAT-3 feedback loop†
- [7] Can We Observe Nonperturbative Vacuum Shifts in Cavity QED?
- [8] Brush-like polymers: design, synthesis and applications
- [9] Batch and flow determination of uranium (VI) by adsorptive stripping voltammetry on mercury-film electrodes
- [10] Blue-emitting and amphibious metal (Cu, Ni, Pt, Pd) nanodots prepared within supramolecular polymeric micelles for cellular imaging applications†










